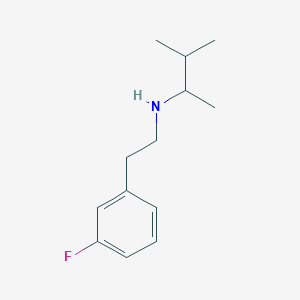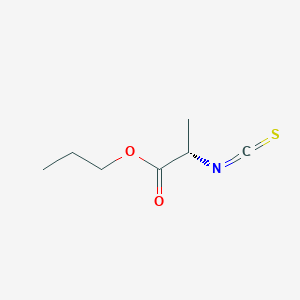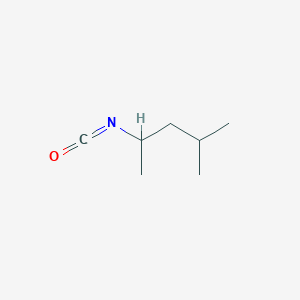
2-Isocyanato-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4-methylpentane is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes, a class of polymers with diverse applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanato-4-methylpentane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene, a highly toxic gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the isocyanate . Another method involves the thermal decomposition of carbamates, which can be formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .
Industrial Production Methods
The industrial production of this compound typically relies on the phosgene process due to its efficiency and high yield. due to the hazardous nature of phosgene, there is ongoing research into non-phosgene methods, such as the use of dimethyl carbonate and urea, to improve safety and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-4-methylpentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Reacts with diols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Used in hydrolysis reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization with diols.
Scientific Research Applications
2-Isocyanato-4-methylpentane has several scientific research applications:
Biology: Studied for its potential use in biomaterials and drug delivery systems.
Medicine: Investigated for its role in the development of medical devices and implants.
Mechanism of Action
The mechanism of action of 2-Isocyanato-4-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, polyurethanes, and other derivatives . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new chemical structures .
Comparison with Similar Compounds
Similar Compounds
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Comparison
2-Isocyanato-4-methylpentane is unique due to its branched alkane structure, which imparts different physical and chemical properties compared to linear or aromatic isocyanates. For example, HDI and IPDI are aliphatic diisocyanates with linear or cyclic structures, while MDI and TDI are aromatic diisocyanates with benzene rings. These structural differences influence their reactivity, toxicity, and applications .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-isocyanato-4-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-6(2)4-7(3)8-5-9/h6-7H,4H2,1-3H3 |
InChI Key |
VGFFBLJZGWGKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


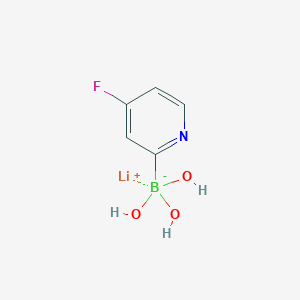
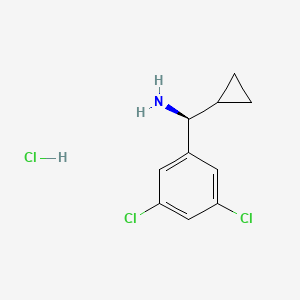
![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
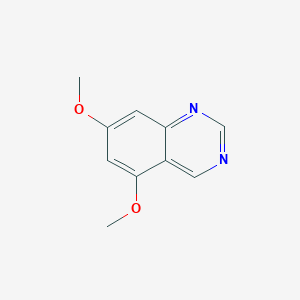
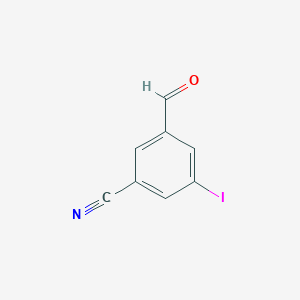

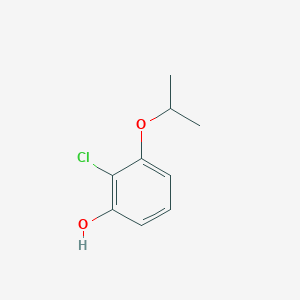
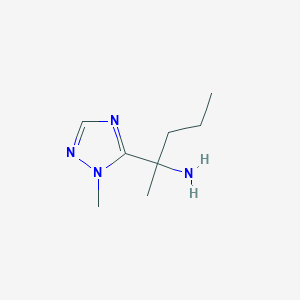
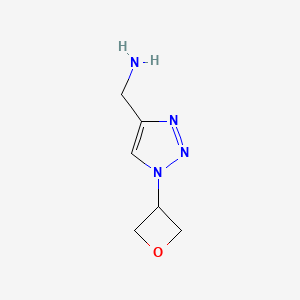
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
